

Technical Guide: 2-Chloro-5-hydrazinylpyrazine (CAS 299441-13-7)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-hydrazinylpyrazine

Cat. No.: B1285385

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydrazinylpyrazine is a heterocyclic organic compound with the CAS number 299441-13-7. It serves as a crucial intermediate in the synthesis of various functionalized molecules, particularly in the pharmaceutical and dye industries. Its pyrazine core, substituted with a reactive chlorine atom and a versatile hydrazine group, allows for a range of chemical modifications, making it a valuable building block for the development of novel compounds with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its emerging role in drug discovery.

Physicochemical Properties

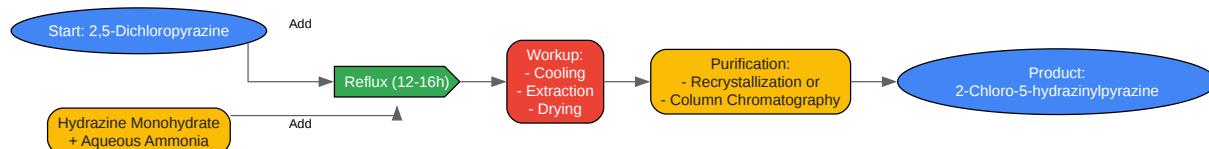
A summary of the key physicochemical properties of **2-Chloro-5-hydrazinylpyrazine** is presented in the table below. These properties are essential for its handling, characterization, and application in various chemical reactions.

Property	Value	Reference(s)
CAS Number	299441-13-7	[1]
Molecular Formula	C ₄ H ₅ CIN ₄	[1]
Molecular Weight	144.56 g/mol	[2]
Appearance	White crystal or crystalline powder	[1]
Melting Point	140-145 °C	[1]
Solubility	Low solubility in water; soluble in organic solvents like alcohols and ketones.	[1]
Storage	Store at 2-8°C	[3]

Synthesis of 2-Chloro-5-hydrazinylpyrazine

The synthesis of **2-Chloro-5-hydrazinylpyrazine** can be achieved through the nucleophilic aromatic substitution of a chlorine atom in 2,5-dichloropyrazine with hydrazine. The following is a detailed experimental protocol adapted from a similar synthesis.[\[4\]](#)

Experimental Protocol: Synthesis from 2,5-Dichloropyrazine


Materials:

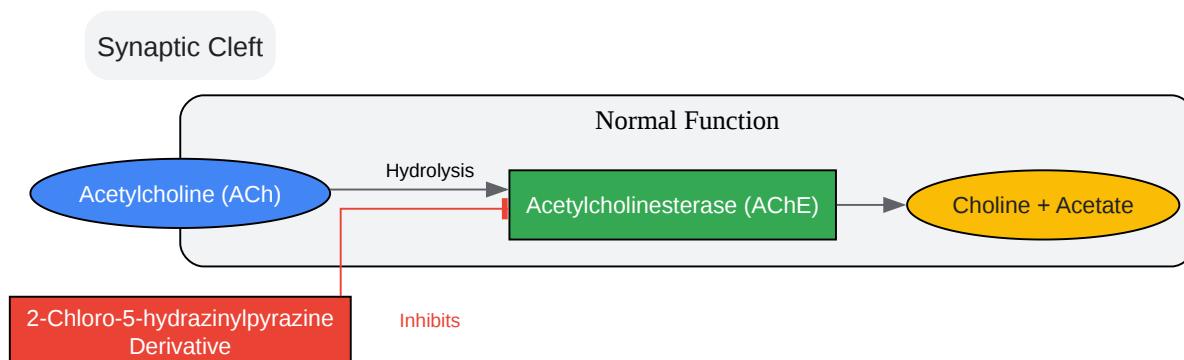
- 2,5-Dichloropyrazine
- Hydrazine monohydrate
- 28% Aqueous ammonia solution
- Water
- Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

- Anhydrous sodium sulfate or magnesium sulfate
- Reaction vessel with reflux condenser and stirring apparatus
- Standard laboratory glassware for workup and purification

Procedure:

- In a suitable reaction vessel, charge 2,5-dichloropyrazine (1.0 equivalent).
- Add water, followed by 28% aqueous ammonia solution (2.9 equivalents) and hydrazine monohydrate (2.4 equivalents).^[4]
- Heat the reaction mixture to reflux and maintain this temperature for 12-16 hours, with continuous stirring.
- Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion of the reaction, cool the mixture to room temperature.
- If a precipitate has formed, it can be collected by filtration, washed with cold water, and dried.
- If the product remains in solution, perform a liquid-liquid extraction. Add a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.
- Separate the organic layer. The aqueous layer may be extracted again with the organic solvent to maximize product recovery.
- Combine the organic extracts and wash with brine (saturated NaCl solution).
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

[Click to download full resolution via product page](#)


Synthesis Workflow for 2-Chloro-5-hydrazinylpyrazine.

Applications in Drug Discovery

2-Chloro-5-hydrazinylpyrazine is a valuable precursor for the synthesis of hydrazone derivatives, a class of compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[5][6][7][8][9]} A significant area of research for derivatives of similar hydrazinopyrazines is in the development of treatments for neurodegenerative diseases, particularly Alzheimer's disease.

Acetylcholinesterase Inhibition

Derivatives of 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.^[8] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

[Click to download full resolution via product page](#)

Mechanism of Acetylcholinesterase (AChE) Inhibition.

Experimental Protocol: Synthesis of Hydrazone Derivatives

The following is a general procedure for the synthesis of hydrazone derivatives from **2-Chloro-5-hydrazinylpyrazine** and various aldehydes.

Materials:

- **2-Chloro-5-hydrazinylpyrazine**
- Various substituted aldehydes
- Absolute ethanol
- Glacial acetic acid (catalyst)
- Round-bottom flask with reflux condenser
- TLC plates for reaction monitoring
- Filtration apparatus
- Deionized water
- DMF/H₂O for recrystallization

Procedure:

- To a 50-mL round-bottom flask, add **2-Chloro-5-hydrazinylpyrazine** (0.5 mmol), a substituted aldehyde (0.5 mmol), absolute ethanol (15 mL), and a catalytic amount of glacial acetic acid.
- Heat the mixture to reflux with stirring for approximately 7 hours.

- Monitor the reaction progress by TLC using a suitable eluent system (e.g., n-hexane:ethyl acetate, 6:4).
- After the reaction is complete, cool the mixture to room temperature.
- Collect the resulting precipitate by vacuum filtration.
- Wash the precipitate several times with deionized water.
- Purify the product by recrystallization from a DMF/H₂O mixture.
- Confirm the structure of the synthesized hydrazone derivative using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized hydrazone derivatives against AChE can be evaluated using a modified Ellman's method.

Materials:

- Synthesized hydrazone derivatives
- Acetylcholinesterase (AChE) enzyme
- Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
- Phosphate buffer (pH 8.0)
- 96-well microplate reader
- Donepezil (as a positive control)

Procedure:

- Prepare stock solutions of the synthesized compounds, donepezil, ATCl, and DTNB in the appropriate buffer.
- In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
- Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 15 minutes).
- Initiate the reaction by adding the substrate, ATCl.
- Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored.
- Calculate the percentage of inhibition for each concentration of the test compounds.
- Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) for each compound.

[Click to download full resolution via product page](#)

Workflow for the In Vitro AChE Inhibition Assay.

Signaling Pathways and Mechanism of Action

While specific signaling pathways directly modulated by **2-Chloro-5-hydrazinylpyrazine** are not extensively documented, the biological activities of its derivatives provide insights into their potential mechanisms of action.

The primary mechanism of action for the reported hydrazone derivatives is the inhibition of acetylcholinesterase, as detailed above. This action leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a well-established therapeutic approach for Alzheimer's disease.

Hydrazine-containing compounds, in general, are known to be reactive and can undergo metabolic activation to form reactive species.^[10] These reactive intermediates can potentially interact with various cellular macromolecules, including proteins and nucleic acids. The metabolic pathways of hydrazines can involve enzymes such as cytochrome P450 and monoamine oxidases.^[10] The formation of free radicals during hydrazine metabolism can lead to oxidative stress, which is implicated in various pathological conditions. Some studies have also investigated the effects of hydrazines on calcium-calmodulin regulated synaptic processes.^[11]

Further research is required to elucidate the specific signaling pathways that may be modulated by **2-Chloro-5-hydrazinylpyrazine** and its derivatives beyond direct enzyme inhibition.

Safety and Handling

2-Chloro-5-hydrazinylpyrazine should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-5-hydrazinylpyrazine is a versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the diverse biological activities of its hydrazone derivatives, particularly as acetylcholinesterase inhibitors, make it a compound of high interest for researchers in medicinal chemistry and neuropharmacology. This guide provides a foundational understanding of its properties, synthesis, and applications, and it is anticipated that further research will continue to unveil new therapeutic opportunities for compounds derived from this valuable scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Background Information for Hydrazine Compounds - Interaction Profile for: Arsenic, Hydrazines, Jet Fuels, Strontium-90, And Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-5-hydrazinylpyrazine (CAS 299441-13-7)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285385#2-chloro-5-hydrazinylpyrazine-cas-number-299441-13-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com